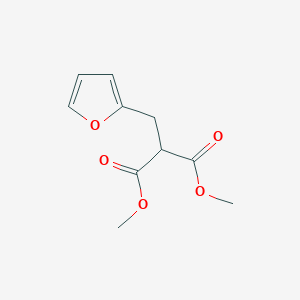

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate is an organic compound with the molecular formula C10H12O5 It is known for its unique structure, which includes a furan ring attached to a propanedioate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-2-ylmethyl)malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Análisis De Reacciones Químicas

Synthetic Pathways for Furan-Functionalized Malonates

The synthesis of furan-substituted malonate derivatives often involves cyclization or coupling reactions. For example:

-

Aziridine Ring-Opening Reactions : Diethyl 2-(aziridin-2-ylmethylene)malonate undergoes BF₃·OEt₂-catalyzed intramolecular cyclization to form multisubstituted furans (e.g., 3a ) at room temperature (85% yield) . This suggests that malonate esters with strained rings (e.g., aziridines) can generate furans under mild Lewis acid conditions.

-

Substrate Scope : Reactions tolerate diverse substituents on the aziridine nitrogen (e.g., benzyl, 2-phenylethyl) and carbonyl groups, highlighting the versatility of malonate intermediates in furan synthesis .

Reactivity of Malonate Esters

Malonate esters are key intermediates in nucleophilic substitutions and condensations:

-

Halo-Substituted Malonates : Diethyl 2-bromomalonate reacts with methylhydrazine to form hydrazine derivatives (e.g., 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate ) in ethanol with acetic acid catalysis (20–70°C) . This avoids hazardous oxidation steps required in traditional ketomalonate routes.

-

Catalytic Systems : Acidic catalysts (e.g., HCl, H₂SO₄) and polar solvents (e.g., ethanol, acetonitrile) are critical for optimizing yields in malonate functionalization .

Potential Reactions of 1,3-Dimethyl 2-(Furan-2-ylmethyl)propanedioate

While direct studies on this compound are absent, analogous reactions can be hypothesized:

Electrophilic Aromatic Substitution

The furan ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-position, influenced by the electron-donating methyl groups.

Malonate Ester Hydrolysis

-

Acid/Base-Catalyzed Hydrolysis : The ester groups could hydrolyze to carboxylic acids under acidic (H₂SO₄) or basic (NaOH) conditions, yielding water-soluble derivatives.

-

Transesterification : Methanol or ethanol with catalytic acid (e.g., H₂SO₄) may replace methyl esters with other alkyl groups.

Cycloaddition Reactions

The furan moiety could participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Data Table: Comparative Reactivity of Malonate Esters

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic reactions, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Reactions : It is employed as a reagent in diverse organic reactions due to its electrophilic and nucleophilic properties.

Biology

- Antimicrobial Properties : Research indicates that 1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties attributed to its furan ring structure, which aids in scavenging free radicals and protecting cells from oxidative stress.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring the compound's role as a pharmaceutical intermediate in drug development. Its biological activities make it a candidate for further studies aimed at developing new therapeutic agents.

Industrial Applications

This compound finds applications in:

- Production of Fine Chemicals : It is utilized in the synthesis of fine chemicals due to its reactivity and versatility.

- Agrochemicals : The compound is also explored for its potential use in agrochemical formulations.

Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various furan derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Study 2: Antimicrobial Properties

In vitro tests using the disk diffusion method on clinical isolates demonstrated notable inhibition zones against S. aureus and E. coli, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile suggests that compounds similar to this compound are well absorbed in biological systems. They are distributed throughout tissues, metabolized primarily by liver enzymes, and excreted via renal pathways. This profile supports the therapeutic potential of this compound.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl malonate: Similar ester functionality but lacks the furan ring.

Furan-2-carboxylic acid: Contains the furan ring but lacks the ester groups.

Methyl furan-2-carboxylate: Contains both the furan ring and ester group but differs in the position and number of ester groups.

Actividad Biológica

1,3-Dimethyl 2-(furan-2-ylmethyl)propanedioate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound features a unique structure that includes a furan ring and two ester groups. This structural composition allows for various chemical reactions and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through π-π interactions and hydrolysis of its ester groups. These interactions can modulate several biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Key Mechanisms Include:

- Electrophilic/Nucleophilic Interactions : The compound can act as both an electrophile and a nucleophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.

- Hydrolysis : The ester groups can undergo hydrolysis, releasing biologically active intermediates that contribute to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have reported significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, particularly in lung adenocarcinoma cell lines .

Antimicrobial Efficacy

A study focused on the synthesis of derivatives similar to this compound demonstrated strong antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

In vitro studies evaluated the cytotoxicity of the compound against various cancer cell lines. Results indicated that certain derivatives showed promising activity by inducing apoptosis in cancer cells, particularly through cell cycle arrest mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activities. The compound's interactions with key enzymes involved in metabolic pathways further underline its therapeutic potential .

Propiedades

IUPAC Name |

dimethyl 2-(furan-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKNNRSNACQMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.